molecular formula C20H26N2O2 B6075662 1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine

1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine

Cat. No. B6075662
M. Wt: 326.4 g/mol
InChI Key: OKUNALWSSCKECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine, also known as DOM or STP, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and has been used as a recreational drug due to its hallucinogenic effects. However, in recent years, research has been conducted to explore its potential in scientific applications.

Mechanism of Action

1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine acts as a partial agonist of the serotonin receptor, which means that it binds to the receptor and activates it to a lesser extent than the natural ligand. This results in an increase in serotonin levels in the brain, which can lead to altered perception, mood, and behavior.
Biochemical and Physiological Effects:
1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine has been found to produce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has also been shown to increase heart rate, blood pressure, and body temperature, which can be potentially dangerous.

Advantages and Limitations for Lab Experiments

The use of 1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine in lab experiments has several advantages, such as its ability to selectively activate the serotonin receptor and its potency in producing hallucinogenic effects. However, its potential for producing adverse physiological effects and the lack of standardized dosing protocols are significant limitations.

Future Directions

There are several potential future directions for research on 1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine. One area of interest is the development of more selective agonists of the serotonin receptor, which could be used to study its specific functions in the brain. Another direction is the investigation of the potential therapeutic uses of 1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine, such as in the treatment of psychiatric disorders. Additionally, further research is needed to understand the long-term effects of 1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine on the brain and body.
In conclusion, 1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine is a psychoactive drug that has potential for use in scientific research. Its ability to selectively activate the serotonin receptor makes it a useful tool for studying the role of serotonin in the brain. However, its potential for producing adverse physiological effects and lack of standardized dosing protocols are significant limitations. Further research is needed to explore its potential therapeutic uses and long-term effects.

Synthesis Methods

The synthesis of 1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine involves the reaction of 2,4-dimethoxybenzyl chloride with 4-phenylpiperazine in the presence of a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

1-(2,4-dimethoxy-3-methylbenzyl)-4-phenylpiperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a potent agonist of the serotonin receptor, which is involved in the regulation of mood, behavior, and cognition. This makes it a useful tool for studying the role of serotonin in the brain.

properties

IUPAC Name

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-16-19(23-2)10-9-17(20(16)24-3)15-21-11-13-22(14-12-21)18-7-5-4-6-8-18/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUNALWSSCKECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5265532

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